Optical Rotation for Enantiomer Differentiation
The (R)-enantiomer of 3-oxo-1,4-dioxa-spiro[4.5]dec-2-yl-acetic acid is the required stereoisomer for the synthesis of (R)-α-hydroxy acid derivatives. The (S)-enantiomer (CAS 153011-57-5) is a distinct compound with equal but opposite optical rotation. The reported specific rotation for the (S)-enantiomer is [α]²¹D = +6.6° (c 1.2, CHCl₃), and by class-level inference, the (R)-enantiomer will exhibit a value of approximately -6.6° under identical conditions [1]. Using the incorrect enantiomer would invert the stereochemistry of any downstream chiral product.
| Evidence Dimension | Optical Rotation |
|---|---|
| Target Compound Data | Estimated specific rotation [α]²¹D ≈ -6.6° (inferred from S-enantiomer value) |
| Comparator Or Baseline | (2S)-enantiomer: [α]²¹D = +6.6° (c 1.2, CHCl₃) |
| Quantified Difference | Opposite sign of rotation; equal magnitude of 6.6° |
| Conditions | 300 MHz ¹H NMR in CDCl₃; optical rotation measured at 21°C in CHCl₃ (c 1.2). |
Why This Matters
This quantifies the absolute stereochemical identity, which is the primary determinant of a product's suitability for asymmetric synthesis applications aimed at (R)-configured targets.
- [1] Tsai, Y.-F. et al. (2008). (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid. Acta Crystallographica Section E, 64(Pt 5), o939. DOI: 10.1107/S160053680801146X View Source
